2-Chloro-N-[2-(trifluoromethyl)-1,3-benzoxazol-4-yl]acetamide
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Overview
Description
2-Chloro-N-[2-(trifluoromethyl)-1,3-benzoxazol-4-yl]acetamide is a synthetic organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and a benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-(trifluoromethyl)-1,3-benzoxazol-4-yl]acetamide typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution using a trifluoromethylating agent such as trifluoromethyl iodide.
Chlorination: The chloro group is introduced through chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.
Acetamide Formation: The final step involves the acylation of the benzoxazole derivative with chloroacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups.
Substitution: The chloro group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzoxazole compounds.
Scientific Research Applications
Chemistry
In chemistry, 2-Chloro-N-[2-(trifluoromethyl)-1,3-benzoxazol-4-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors. Studies have explored its use in anti-inflammatory, antimicrobial, and anticancer therapies.
Industry
In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for applications requiring durable and functional materials.
Mechanism of Action
The mechanism by which 2-Chloro-N-[2-(trifluoromethyl)-1,3-benzoxazol-4-yl]acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The benzoxazole ring can interact with active sites of enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(4-trifluoromethylphenyl)acetamide
- 2-Chloro-N-(2,6-diethylphenyl)acetamide
- 2-Chloro-N-(2,6-dinitrophenyl)acetamide
Uniqueness
Compared to similar compounds, 2-Chloro-N-[2-(trifluoromethyl)-1,3-benzoxazol-4-yl]acetamide is unique due to the presence of the benzoxazole ring, which imparts distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
2-chloro-N-[2-(trifluoromethyl)-1,3-benzoxazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2O2/c11-4-7(17)15-5-2-1-3-6-8(5)16-9(18-6)10(12,13)14/h1-3H,4H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBSXIVOMILVHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)C(F)(F)F)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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